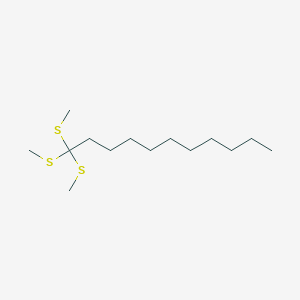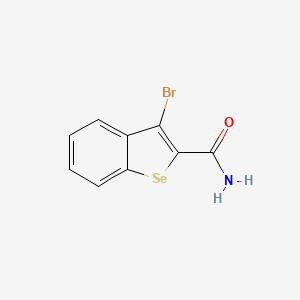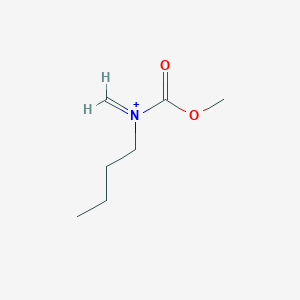![molecular formula C6H10F6P2 B14243762 {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane CAS No. 189578-19-6](/img/structure/B14243762.png)
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is a specialized organophosphorus compound It is characterized by the presence of both trifluoromethyl and dimethyl groups attached to phosphanyl and phosphane moieties, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane typically involves the reaction of bis(trifluoromethyl)phosphane with ethylene and dimethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it suitable for stabilizing transition metal complexes and enhancing catalytic activity.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of {2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane involves its interaction with molecular targets, such as transition metals and enzymes. The compound can act as a ligand, forming stable complexes with metals and modulating their reactivity. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethyl)phosphane
- Dimethylphosphane
- Trifluoromethylphosphane
Uniqueness
{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric properties. This combination enhances its ability to stabilize metal complexes and participate in a wide range of chemical reactions.
Propiedades
Número CAS |
189578-19-6 |
|---|---|
Fórmula molecular |
C6H10F6P2 |
Peso molecular |
258.08 g/mol |
Nombre IUPAC |
2-[bis(trifluoromethyl)phosphanyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H10F6P2/c1-13(2)3-4-14(5(7,8)9)6(10,11)12/h3-4H2,1-2H3 |
Clave InChI |
QPQXNLHXMBUXPF-UHFFFAOYSA-N |
SMILES canónico |
CP(C)CCP(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


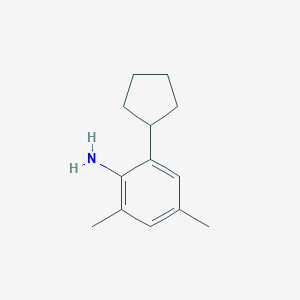
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
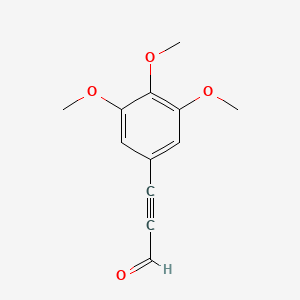
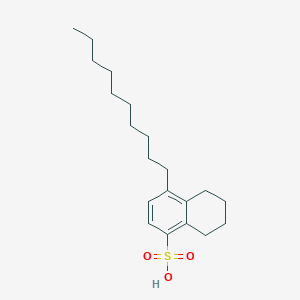
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
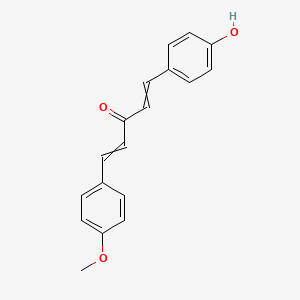
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
